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Introduction to Nourseothricin (NTC)
Nourseothricin (NTC), also known as clonNAT, is a potent aminoglycoside antibiotic belonging

to the streptothricin class.[1] It is a natural mixture of streptothricins C, D, E, and F, with D

and F being the predominant components (>85%).[2][3] NTC is an effective selection agent for

a wide array of organisms, including gram-positive and gram-negative bacteria, yeasts, plants,

and notably, filamentous fungi.[1][2]

Mechanism of Action: Nourseothricin inhibits protein synthesis by binding to the ribosome,

which leads to misreading of the mRNA template and the incorporation of incorrect amino acids

into the growing polypeptide chain.[2][4] This disruption of protein integrity ultimately leads to

cell death.

Resistance Mechanism: Resistance to Nourseothricin is conferred by the nourseothricin

acetyltransferase gene (nat1 or sat), originally isolated from Streptomyces noursei.[5][6] The

nat1 gene product, the Nourseothricin Acetyltransferase (NAT) enzyme, inactivates the

antibiotic. It catalyzes the transfer of an acetyl group from acetyl-coenzyme A to the β-amino

group of the β-lysine residue of NTC, rendering it unable to bind to the ribosome.[1][4] This

intracellular resistance mechanism prevents degradation of the antibiotic in the culture medium,

ensuring stable selection pressure.[2][4]
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Advantages of Nourseothricin as a Selection Marker
The nat1 gene serves as an excellent dominant selectable marker for the genetic

transformation of filamentous fungi for several key reasons:

High Stability: NTC is highly stable as a powder and in solution, retaining over 90% of its

activity after one week under typical cultivation conditions.[2][3][4] It is stable across a pH

range of 2-8 and at temperatures up to 75°C.[4]

Broad Applicability: It is effective against a wide range of filamentous fungi, making it a

versatile tool for various research models.[7]

Low Background: The intracellular localization of the NAT resistance protein means it is not

secreted into the medium, preventing the detoxification of the selection plate and the growth

of satellite colonies.[2][4]

No Cross-Resistance: NTC shows no cross-reactivity with other commonly used

aminoglycoside antibiotics such as Hygromycin B or G418 (Geneticin®), allowing for its use

in combination or sequential transformations with other markers.[2][4]

Regulatory Advantage: It is not used in human or veterinary medicine, avoiding potential

conflicts with regulatory requirements for downstream applications.[2][4]

Quantitative Data for Nourseothricin Selection
The optimal concentration of Nourseothricin must be determined empirically for each fungal

species and strain. However, published data provide effective starting points for optimization.

Table 1: Recommended Nourseothricin Concentrations for Inhibition of Wild-Type Filamentous

Fungi
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Fungal Species
Effective
Concentration
(µg/mL)

Notes Reference

Acremonium

chrysogenum
25

For growth inhibition

on solid media.
[5][7]

Aspergillus species 20 - 120 General range. [7]

Aspergillus niger 80 - 100

Effective for ATMT

selection, often with a

top agar overlay to

reduce false positives.

[8]

Fusarium species 25 - 200 General range. [7]

Neurospora crassa 50
Sufficient for complete

growth inhibition.
[7][9]

Penicillium

brevicompactum
10

Highly sensitive; low

concentrations are

effective.

[10]

Penicillium

chrysogenum
40 - 200 General range. [7]

Penicillium

funiculosum
>50

Exhibits high intrinsic

tolerance; use with

efflux pump inhibitors

may be required.

[11]

Sordaria macrospora 50
For growth inhibition

on solid media.
[5]

Trichophyton

mentagrophytes
50 - 200

Initial selection at 50

µg/mL, with increasing

concentrations in

overlays up to 200

µg/mL.

[12][13]

Table 2: Transformation Frequencies Using Nourseothricin Selection
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Fungal Species
Transformation
Method

Transformation
Frequency

Reference

Acremonium

chrysogenum
Protoplast-mediated

10 - 40 transformants

/ 10 µg DNA
[5][14]

Sordaria macrospora Protoplast-mediated
10 - 40 transformants

/ 10 µg DNA
[5][14]

Aspergillus niger
Agrobacterium-

mediated (ATMT)

87 ± 18 transformants

/ 10⁶ conidia
[8]

Trichophyton

mentagrophytes

Agrobacterium-

mediated (ATMT)

78 transformants / 10⁷

cells
[13]

Penicillium

brevicompactum

Protoplast-mediated

(Gene Deletion)

4 - 10% homologous

integration
[10]

Experimental Protocols
Before performing transformations, it is critical to determine the lowest concentration of

Nourseothricin that completely inhibits the growth of the wild-type fungal strain.

Materials:

Fungal strain of interest

Appropriate solid growth medium (e.g., PDA, Vogel's Medium)

Nourseothricin stock solution (e.g., 100 mg/mL in sterile water)

Sterile petri dishes

Fungal spores or mycelial fragments

Procedure:

Prepare the fungal growth medium and autoclave. Allow it to cool to a handling temperature

of 50-55°C.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://newprairiepress.org/cgi/viewcontent.cgi?article=1106&context=fgr
https://newprairiepress.org/fgr/vol53/iss1/3/
https://newprairiepress.org/cgi/viewcontent.cgi?article=1106&context=fgr
https://newprairiepress.org/fgr/vol53/iss1/3/
https://pubmed.ncbi.nlm.nih.gov/38996925/
https://pubmed.ncbi.nlm.nih.gov/19886766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6958462/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209867?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare a series of Nourseothricin concentrations (e.g., 0, 10, 25, 50, 75, 100, 150, 200

µg/mL) by adding the appropriate volume of the NTC stock solution to molten agar. Mix

thoroughly but gently to avoid bubbles.

Pour the plates and allow them to solidify completely.

Inoculate the center of each plate with an equal number of fungal spores (e.g., 10⁴ spores in

a 5 µL drop) or a small agar plug of fresh mycelia.

Incubate the plates at the optimal growth temperature for the fungus.

Monitor the plates daily for 5-10 days, comparing the growth on NTC-containing plates to the

control plate (0 µg/mL).

The MIC is the lowest concentration of Nourseothricin that completely prevents visible

growth. For selection, a concentration equal to or slightly higher than the MIC is typically

used.
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Caption: Workflow for determining the Minimal Inhibitory Concentration (MIC) of Nourseothricin.

This protocol provides a general framework for transforming fungi using the nat1 marker. It

should be optimized for the specific species.

A. Vector Construction
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The nat1 coding sequence should be cloned into a fungal expression vector.

Expression must be driven by a strong, constitutive promoter that is active in the target

fungus, such as the Aspergillus nidulans trpC or gpdA promoter.[5][9] A suitable terminator

sequence (e.g., trpC terminator) should follow the nat1 gene.

For gene deletions via homologous recombination, the PtrpC-nat1-TtrpC cassette should be

flanked by ~1-2 kb sequences homologous to the regions directly upstream and downstream

of the target gene.[10]

B. Protoplast Preparation

Inoculate the fungal strain in a suitable liquid medium and grow to the early-to-mid

logarithmic phase.

Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.8 M NaCl, 1.2 M

Sorbitol).

Resuspend the mycelia in the osmotic stabilizer solution containing a cell wall-degrading

enzyme mixture (e.g., Vinotaste® Pro, Glucanex®, Lysing Enzymes from Trichoderma).

Incubate with gentle shaking (80-110 rpm) at 25-30°C for 2-4 hours, periodically checking for

protoplast release under a microscope.

Separate the protoplasts from mycelial debris by filtering through sterile glass wool or

Miracloth.

Pellet the protoplasts by gentle centrifugation (e.g., 1,500 x g for 10 min).

Carefully wash the protoplasts two to three times with the ice-cold osmotic stabilizer solution,

followed by a final wash in STC buffer (1.2 M Sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM

CaCl₂).

Resuspend the protoplasts in STC buffer to a final concentration of 10⁷ - 10⁸ protoplasts/mL.

C. Transformation and Selection
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To 100 µL of the protoplast suspension, add 5-10 µg of transforming DNA (linearized plasmid

or PCR-generated deletion cassette).

Incubate on ice for 20-30 minutes.

Add 1 mL of PEG solution (e.g., 40% PEG 4000, 50 mM CaCl₂, 10 mM Tris-HCl pH 7.5) and

mix gently by inversion. Incubate at room temperature for 15-25 minutes.

Add the transformation mixture to 10 mL of molten (45°C) regeneration medium (e.g.,

complete medium supplemented with the osmotic stabilizer).

Pour the mixture onto plates containing a solid base of regeneration medium supplemented

with Nourseothricin at the predetermined selective concentration. This top-agar overlay

method can help reduce stress on the regenerating protoplasts.

Incubate the plates at the optimal temperature for 5-14 days until transformant colonies

appear.

Isolate individual colonies onto fresh selective plates to confirm resistance and obtain pure

cultures for molecular analysis (PCR, Southern blot) to verify cassette integration.
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Caption: Mechanism of Nourseothricin action and nat1-mediated resistance in fungi.
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Caption: General workflow for Nourseothricin-based selection of fungal transformants.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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